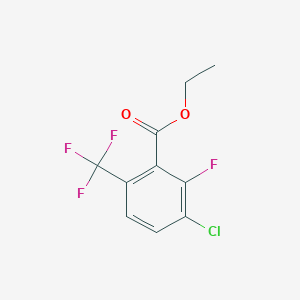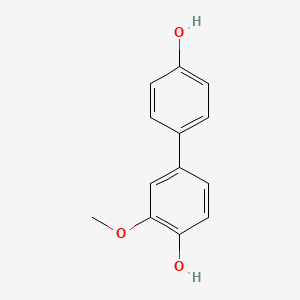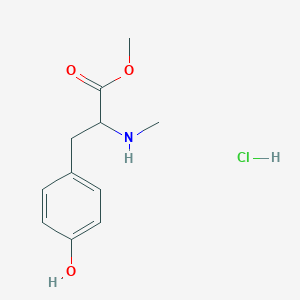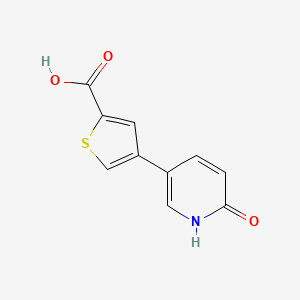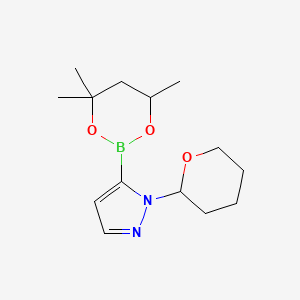
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
描述
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, or BMD, is a boron-containing compound that has been studied for its various applications in scientific research. BMD is a versatile compound that can be used in a wide range of applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a tool in biochemistry and physiology. BMD has been studied extensively for its properties and potential uses, and
科学研究应用
BMD has been used in various scientific research applications, including organic synthesis, chemical reactions, and biochemistry and physiology. In organic synthesis, BMD is used as a catalyst to facilitate a variety of reactions, such as Diels-Alder reactions, Heck reactions, and enantioselective reactions. BMD is also used as a reagent in chemical reactions, such as the synthesis of arylboronic acids and the preparation of boron-containing compounds. In biochemistry and physiology, BMD is used as a tool to study enzyme inhibition and protein-protein interactions.
作用机制
The mechanism of action of BMD is not well understood, but it is believed to be due to its ability to form boron-containing complexes. These complexes are believed to interact with enzymes and proteins, which can lead to inhibition or activation of their activity. Additionally, the boron-containing complexes can also interact with other molecules, such as DNA, and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood, but it is believed that the boron-containing complexes it forms can interact with enzymes and proteins and affect their activity. Additionally, BMD has been shown to have an inhibitory effect on some enzymes, such as cytochrome P450 and glutathione S-transferase. BMD has also been shown to have an inhibitory effect on some proteins, such as tyrosine kinases and proteases. Additionally, BMD has been shown to have an inhibitory effect on some DNA binding proteins, such as transcription factors.
实验室实验的优点和局限性
The main advantage of using BMD in lab experiments is its versatility. BMD can be used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a tool in biochemistry and physiology. Additionally, BMD is relatively inexpensive and easy to obtain. The main limitation of using BMD in lab experiments is its lack of specificity. BMD can interact with a variety of molecules, and this can lead to unwanted side effects.
未来方向
Potential future directions for BMD include its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, BMD could be used to develop new catalysts for organic synthesis and new reagents for chemical reactions. BMD could also be used to study enzyme inhibition and protein-protein interactions in more detail. Finally, BMD could also be used to study the effects of boron-containing complexes on other molecules, such as DNA and cell membranes.
合成方法
BMD is typically synthesized from 3-bromo-4-methoxybenzaldehyde and 5,5-dimethyl-1,3,2-dioxaborinane in a two-step process. In the first step, the aldehyde is reacted with the dioxaborinane in a nucleophilic addition to form a boron-containing intermediate. This intermediate is then reacted with a base, such as sodium carbonate, in the second step to yield the desired BMD product.
属性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHSICYZJXROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177217 | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096994-85-1 | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



